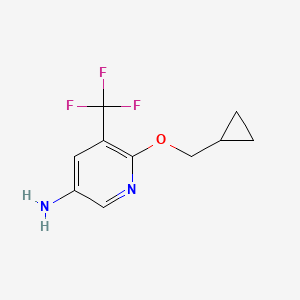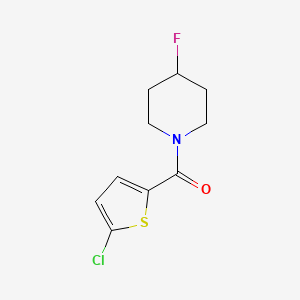![molecular formula C16H20BrNO4 B8122400 S 3-(4-Bromo-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester](/img/structure/B8122400.png)
S 3-(4-Bromo-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S 3-(4-Bromo-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a tetrahydropyran carbonyl group, and a propionic acid methyl ester moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of S 3-(4-Bromo-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester typically involves multiple steps, including the formation of the bromophenyl intermediate, the introduction of the tetrahydropyran carbonyl group, and the esterification of the propionic acid. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
S 3-(4-Bromo-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester moiety can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
S 3-(4-Bromo-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be employed in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of S 3-(4-Bromo-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester involves its interaction with molecular targets such as enzymes, receptors, or proteins. The bromophenyl group may facilitate binding to specific sites, while the tetrahydropyran carbonyl group and propionic acid methyl ester moiety contribute to the overall stability and reactivity of the compound. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
S 3-(4-Bromo-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester can be compared with other similar compounds, such as:
3-(4-Chloro-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3-(4-Fluoro-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester: Contains a fluorine atom, potentially altering its chemical properties and interactions.
3-(4-Methyl-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester: The presence of a methyl group can influence the compound’s steric and electronic characteristics.
Eigenschaften
IUPAC Name |
methyl (2S)-3-(4-bromophenyl)-2-(oxane-4-carbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-21-16(20)14(10-11-2-4-13(17)5-3-11)18-15(19)12-6-8-22-9-7-12/h2-5,12,14H,6-10H2,1H3,(H,18,19)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSYAGQSIIKVBY-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)Br)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














